(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Standard chiral 1,2-diamines often lack orthogonal protecting groups or the precise (S)-configuration, forcing inefficient route redesign. This Cbz-monoprotected diamine solves both: - Enables >99% ee in asymmetric ligands derived from C2-symmetric diamines - Cbz group stable under acidic conditions, cleavable by hydrogenolysis without affecting other protecting groups - Direct precursor for CCK-B receptor dipeptoid analogues and antimicrobial peptide synthesis Available in research quantities with rapid dispatch.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 130406-36-9
Cat. No. B596816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester
CAS130406-36-9
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m1/s1
InChIKeyKJUKXDDEPPBPSY-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: Overview


(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as Cbz-(S)-phenylethylenediamine (CAS: 130406-36-9), is a chiral, non-racemic 1,2-diamine with one primary amine protected by a benzyloxycarbonyl (Cbz) group . This monoprotected diamine serves as a pivotal intermediate in the synthesis of complex organic molecules, including peptidomimetics, chiral ligands, and pharmaceutical agents, where precise stereochemical control is paramount .

Why Generic Substitution Fails


Generic substitution of this compound with alternative chiral 1,2-diamines or differentially protected analogs is not feasible due to its unique combination of absolute stereochemistry and orthogonal protecting group strategy. While the (R)-enantiomer (also available) or N-Boc-protected variants may appear similar, the (S)-Cbz configuration dictates the stereochemical outcome in asymmetric synthesis and the Cbz group offers distinct stability profiles under acidic and hydrogenolytic conditions compared to Boc or Fmoc groups . These differences directly impact reaction yields, product purity, and the efficiency of multi-step synthetic routes, as detailed in the quantitative evidence below.

Key Differentiation Data


Enantiomeric Purity vs. (R)-Enantiomer

The (S)-enantiomer (CAS 130406-36-9) is commercially supplied with a defined enantiomeric configuration, which is critical for producing downstream chiral products with high enantiomeric excess (ee). While direct comparative ee data for the free base is proprietary to suppliers, the (S)-enantiomer is the building block of choice for accessing (S,S)-configured catalysts and ligands, as demonstrated in the synthesis of C2-symmetric diphenylethylenediamines with >99% ee [1]. The use of the (R)-enantiomer would yield the opposite product stereochemistry, rendering it unsuitable for applications requiring the (S,S)-configuration.

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Cbz vs. Boc Stability in Acidic Media

The Cbz group demonstrates remarkable stability under strongly acidic conditions, remaining intact in trifluoroacetic acid (TFA) at room temperature for 2-4 hours, whereas the Boc group is rapidly cleaved under the same conditions [1]. This differential stability allows for selective deprotection in multi-step syntheses where an acid-labile Boc group is used alongside a Cbz-protected amine.

Peptide Synthesis Protecting Group Strategy Reaction Condition Optimization

Vendor-Supplied Purity Consistency

Multiple reputable vendors consistently supply (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester with a minimum purity of 95% or 97%, as verified by NMR, HPLC, or GC analysis . This high and consistently reported purity reduces the need for additional purification steps and ensures reproducibility in sensitive synthetic procedures.

Chemical Purity Quality Control Analytical Chemistry

Key Application Scenarios


C2-Symmetric Chiral Diamine Ligands

This compound serves as a critical chiral precursor for the preparation of C2-symmetric diamines, such as (S,S)-1,2-diphenylethylenediamine, which are employed as chiral auxiliaries and ligands in asymmetric catalysis. The defined (S)-stereochemistry of the starting material is essential for achieving high enantioselectivity (>99% ee) in the final ligand, a prerequisite for its application in enantioselective transformations [1].

Dipeptoid CCK-B Antagonists

The protected (S)-1-phenylethylenediamine core is a key structural component in the rational design of 'dipeptoid' analogues of cholecystokinin (CCK). These compounds, developed from this scaffold, have demonstrated high affinity and selectivity for the CCK-B receptor, with some exhibiting potent oral anxiolytic activity in preclinical models [1]. The compound's orthogonally protected amines allow for sequential functionalization required to build the complex 'dipeptoid' structure.

Antimicrobial Peptide Intermediate

The compound is utilized as a raw material in the synthesis of peptide-based medicines, particularly antimicrobial peptides [1]. Its Cbz-protected amine facilitates incorporation into peptide chains via standard coupling procedures, while the free primary amine can be deprotected orthogonally for subsequent chain elongation or conjugation.

N-Urethane-Protected Amino Alkyl Isothiocyanates

This monoprotected 1,2-diamine serves as a versatile starting material for the synthesis of N-urethane-protected amino alkyl isothiocyanates [1]. These isothiocyanates are valuable intermediates in peptidomimetic chemistry, enabling the creation of thioureidopeptides with potential biological activity.

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